

Crystal Structure of Sodium Peroxide Hydrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium peroxide (Na₂O₂) is a versatile inorganic compound with significant applications in various fields, including as an oxidizing agent and in the pulp and paper industry. Its ability to form hydrates, particularly the octahydrate (Na₂O₂·8H₂O), is of interest for understanding its stability, reactivity, and potential applications. This technical guide provides a comprehensive overview of the crystal structure of **sodium peroxide** hydrates, focusing on the well-characterized octahydrate. This document summarizes the available crystallographic data, details the experimental protocols for its characterization, and presents visualizations of its structural features.

Sodium Peroxide Octahydrate (Na₂O₂-8H₂O)

Sodium peroxide octahydrate is the most stable and well-characterized hydrated form of **sodium peroxide**. Its crystal structure has been determined by single-crystal X-ray diffraction, providing detailed insights into its atomic arrangement.

Crystallographic Data

The crystallographic data for **sodium peroxide** octahydrate, as determined by Hill et al. (1997), are summarized in the table below.[1]

Parameter	Value
Chemical Formula	Na ₂ O ₂ ·8H ₂ O
Crystal System	Monoclinic
Space Group	C2/c
a	14.335(3) Å
b	6.461(1) Å
С	11.432(2) Å
β	118.28(3)°
Volume	932.4(4) Å ³
Z	4
Calculated Density	1.582 g/cm ³

Molecular Structure and Coordination

The crystal structure of Na₂O₂·8H₂O consists of sodium cations, peroxide anions, and water molecules organized in a specific three-dimensional lattice.

- Sodium Ion Coordination: Each sodium ion is octahedrally coordinated to six water molecules. These [Na(H₂O)₆]⁺ octahedra share edges to form infinite chains that extend along the c-axis.
- Peroxide Anion Environment: The peroxide anions (O₂²⁻) are located between these chains.
 Each oxygen atom of the peroxide anion is hydrogen-bonded to four water molecules from the neighboring chains, resulting in a distorted tetrahedral coordination environment. The O-O bond length in the peroxide anion is approximately 1.499(2) Å.[1]

The intricate network of hydrogen bonds between the water molecules and the peroxide anions plays a crucial role in stabilizing the crystal structure.

Experimental Protocols

Synthesis of Sodium Peroxide Octahydrate Crystals

Single crystals of **sodium peroxide** octahydrate suitable for X-ray diffraction can be synthesized by the reaction of sodium hydroxide with hydrogen peroxide.[2]

Materials:

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂, 30% solution)
- Ethanol

Procedure:

- A concentrated solution of sodium hydroxide is prepared in water.
- The sodium hydroxide solution is cooled in an ice bath.
- To the cooled solution, a 30% solution of hydrogen peroxide is added dropwise with constant stirring. The temperature should be maintained at a low level to minimize the decomposition of hydrogen peroxide.
- The resulting solution is then treated with ethanol to induce the crystallization of sodium peroxide octahydrate.
- The mixture is allowed to stand at a low temperature to facilitate the growth of well-formed crystals.
- The crystals are then isolated by filtration, washed with cold ethanol, and dried under vacuum.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of $Na_2O_2 \cdot 8H_2O$ was carried out using single-crystal X-ray diffraction.[3]

Instrumentation:

- A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
- A low-temperature device to maintain the crystal at a stable temperature (e.g., 173 K) during data collection to minimize thermal vibrations and potential degradation.

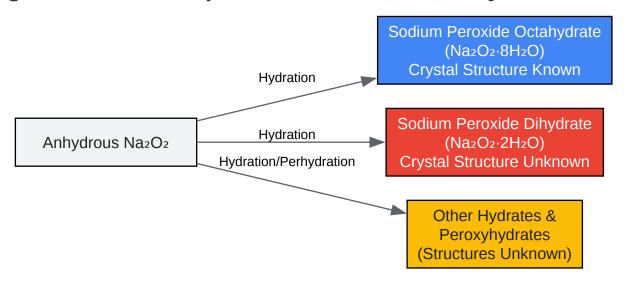
Procedure:

- A suitable single crystal of Na₂O₂·8H₂O is selected and mounted on a goniometer head.
- The crystal is cooled to the desired temperature (173 K).
- The unit cell parameters are determined by indexing a set of reflections.
- A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
- The collected data are processed, including integration of reflection intensities, and corrections for Lorentz, polarization, and absorption effects.
- The crystal structure is solved using direct methods or Patterson methods and refined by fullmatrix least-squares on F².

Other Sodium Peroxide Hydrates

While the octahydrate is well-documented, other hydrates of **sodium peroxide** have been reported, notably the dihydrate (Na₂O₂·2H₂O).

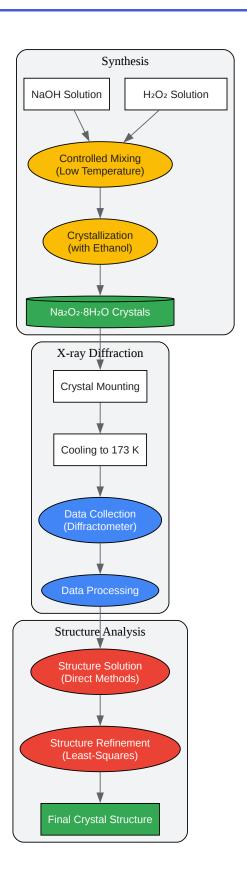
Sodium Peroxide Dihydrate (Na₂O₂-2H₂O)


The formation of **sodium peroxide** dihydrate has been observed in the context of sodium-air (O₂) batteries. However, detailed crystallographic data, such as its space group and lattice parameters, are not available in the peer-reviewed literature. The experimental conditions for the synthesis of single crystals of Na₂O₂·2H₂O suitable for single-crystal X-ray diffraction have not been reported, which has so far precluded a detailed structural elucidation.

Other Hydrates and Peroxyhydrates

Mention of other hydrated and peroxyhydrated forms of **sodium peroxide**, such as $Na_2O_2\cdot 2H_2O_2\cdot 4H_2O$ and $Na_2O_2\cdot 2H_2O_2$, exists in the literature.[2] However, similar to the dihydrate, their crystal structures have not been determined, and detailed synthesis and characterization data are lacking.

Visualizations Logical Relationship of Sodium Peroxide Hydrates



Click to download full resolution via product page

Caption: Relationship between anhydrous **sodium peroxide** and its known and putative hydrates.

Experimental Workflow for Crystal Structure Determination

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and crystal structure determination of Na₂O₂·8H₂O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Sodium peroxide Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Crystal Structure of Sodium Peroxide Hydrates: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b049792#crystal-structure-of-sodium-peroxide-hydrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com